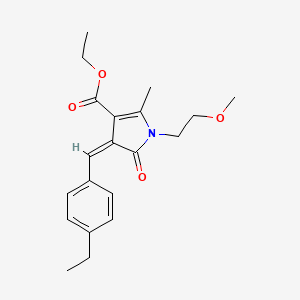
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide
Overview
Description
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide, also known as BFA, is a chemical compound that has been widely researched due to its potential applications in scientific research. BFA is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide inhibits the function of ARF by binding to its guanine nucleotide exchange factor (GEF), GBF1. This binding prevents the exchange of GDP for GTP, which is necessary for ARF activation. Without ARF activation, the transport of vesicles and proteins is disrupted, leading to the redistribution of Golgi proteins to the endoplasmic reticulum.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on cellular trafficking, this compound has been shown to inhibit the secretion of certain hormones, such as insulin and growth hormone. This compound has also been shown to induce apoptosis in certain cancer cell lines, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. Its simple synthesis method and well-understood mechanism of action make it a popular compound for studying cellular trafficking and protein transport. However, this compound does have some limitations. Its effects on cellular trafficking can be irreversible, making it difficult to study the recovery of cellular function after this compound treatment. Additionally, this compound has been shown to have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide. One area of interest is the development of this compound analogs with improved specificity and efficacy. Another area of research is the study of the recovery of cellular function after this compound treatment, which could provide insight into the mechanisms of cellular trafficking and protein transport. Additionally, this compound has potential applications in the development of anti-cancer agents, and further research is needed to explore this potential.
Scientific Research Applications
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide has been widely used in scientific research due to its potential applications in studying cellular trafficking and protein transport. This compound has been shown to inhibit the function of ADP-ribosylation factor (ARF), a protein involved in vesicle trafficking and protein transport. By inhibiting ARF, this compound disrupts the Golgi apparatus and causes the redistribution of Golgi proteins to the endoplasmic reticulum. This disruption of cellular trafficking has been used in a range of research applications, including the study of protein transport, membrane trafficking, and intracellular signaling pathways.
properties
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-N-butyl-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-3-5-14-22(16-19-15-17-8-6-7-9-21(17)26-19)27(23,24)20-12-10-18(11-13-20)25-4-2/h6-13,15H,3-5,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLKDFNBNRUZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(cyclopropylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-propylpropanamide](/img/structure/B4704148.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4704159.png)


![2-(2-bromo-4-tert-butylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4704185.png)
![3-allyl-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4704192.png)
![2-ethyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4704196.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4704207.png)
![1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4704216.png)

![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4704247.png)
![1-(4-fluorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4704251.png)
